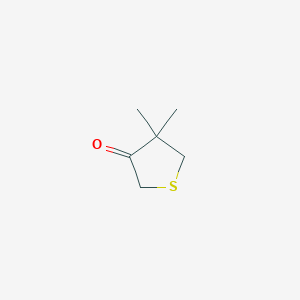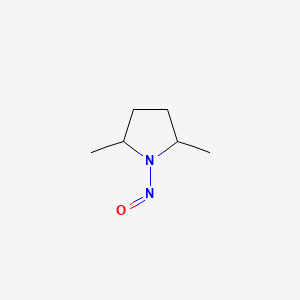
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-methyloxolan-2-one is a compound with the CAS Number: 4386-18-9 . It is also known as 3-hydroxy-4-methyldihydrofuran-2 (3H)-one . The compound is a liquid at room temperature . It is found in Erymophyllum tenellum .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-4-methyloxolan-2-one can be analyzed using NMR spectroscopy . This technique is powerful for the analysis of mixtures and provides a wealth of structural information, which is useful to identify components .Chemical Reactions Analysis
The chemical reactions involving 3-hydroxy-4-methyloxolan-2-one can be analyzed using the concept of diastereomers . Reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .Physical And Chemical Properties Analysis
3-hydroxy-4-methyloxolan-2-one is a liquid at room temperature . Diastereomers have different physical properties, such as melting points, boiling points, and densities . They also have different chemical reactivity .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methyloxolan-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "Sodium hydroxide", "Ethyl acetate", "Sodium chloride", "Sodium sulfate", "Methanol", "Acetic acid", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with sodium hydroxide in ethyl acetate to form the corresponding alcohol.", "Step 2: The alcohol is then oxidized with hydrogen peroxide in the presence of acetic acid to form the corresponding ketone.", "Step 3: The ketone is then reacted with sodium hydroxide in methanol to form the corresponding enolate.", "Step 4: The enolate is then reacted with water to form the desired product, 3-hydroxy-4-methyloxolan-2-one, which is a mixture of diastereomers.", "Step 5: The product is purified by extraction with ethyl acetate, followed by drying over sodium sulfate and evaporation of the solvent." ] } | |
Número CAS |
4386-18-9 |
Nombre del producto |
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers |
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





